![molecular formula C19H20N2O4S B11929564 (5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leriglitazone is a peroxisome proliferator-activated receptor gamma (PPARγ) agonist and a metabolite of the glitazone pioglitazone. It has been developed for the treatment of neurodegenerative diseases such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy . This compound is known for its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system disorders .
Métodos De Preparación
The synthesis of leriglitazone involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of the thiazolidinedione ring, followed by the introduction of the pyridine and phenyl groups. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods are optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
Leriglitazone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially on the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Leriglitazone has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PPARγ agonists.
Biology: Leriglitazone is employed in research on cellular metabolism, mitochondrial function, and oxidative stress.
Mecanismo De Acción
Leriglitazone exerts its effects by activating PPARγ, which modulates the expression of genes involved in mitochondrial biogenesis and energy production. This activation leads to increased neuronal survival, decreased oxidative stress, and improved mitochondrial function. The compound also reduces neuroinflammation and promotes remyelination by increasing myelin debris clearance and oligodendrocyte survival .
Comparación Con Compuestos Similares
Leriglitazone is compared with other PPARγ agonists such as pioglitazone and rosiglitazone. While all these compounds activate PPARγ, leriglitazone is unique due to its ability to cross the blood-brain barrier and its enhanced efficacy in treating central nervous system disorders. Other similar compounds include troglitazone and ciglitazone, but they lack the brain-penetrant properties of leriglitazone .
Propiedades
Fórmula molecular |
C19H20N2O4S |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/t12?,17-/m1/s1 |
Clave InChI |
OXVFDZYQLGRLCD-RGUGMKFQSA-N |
SMILES isomérico |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3)O |
SMILES canónico |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




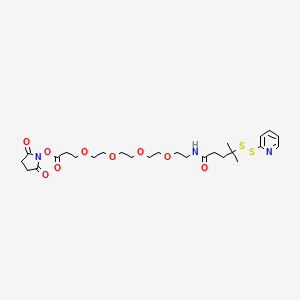

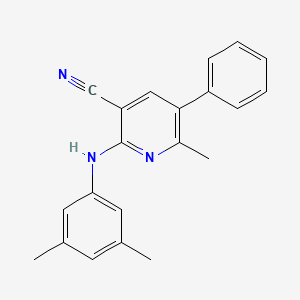
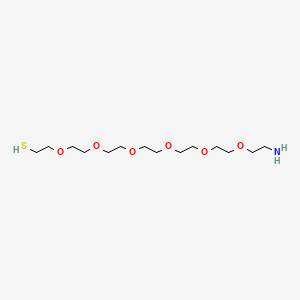
![1-[Tert-butyl(dimethyl)silyl]oxyethanol](/img/structure/B11929518.png)
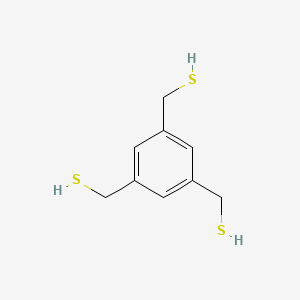
![2-[(1E,3E)-5-[(2E)-3,3-dimethyl-1-(2,5,8,11-tetraoxatridecan-13-yl)-2,3-dihydro-1H-indol-2-ylidene]penta-1,3-dien-1-yl]-1-(3-hydroxypropyl)-3,3-dimethyl-3H-indol-1-ium chloride](/img/structure/B11929531.png)
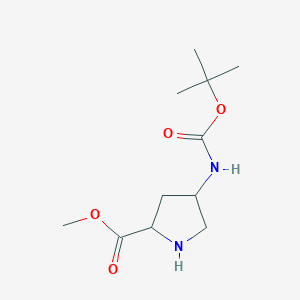
![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)

![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
